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molecular formula C7H11Cl3 B8651905 1,1,5-Trichloro-3,3-dimethylpent-1-ene CAS No. 74580-59-9

1,1,5-Trichloro-3,3-dimethylpent-1-ene

Cat. No. B8651905
M. Wt: 201.5 g/mol
InChI Key: AXOLUEXMIKZJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04460793

Procedure details

20 g of aluminum chloride are dissolved in 2,300 g of 1,1-dichloroethene, while stirring and cooling to -10° C. Thereupon, 1,286 g of 1,3-dichloro-3-methylbutane are added dropwise in the course of 3 hours, and simultaneously, at intervals of 15 minutes, further 3 g portions of aluminum chloride are added in measured amounts to the mixture, a reaction temperature of between 0° and +5° C. being maintained by cooling. After the end of the reaction, 60 ml of acetic acid are added dropwise to the reaction mixture. Thereafter, the product mixture is filtered over sodium sulphate, and is then metered into a distillation apparatus, the trough temperature being kept at 120° C., and a pressure of 1 mbar being maintained; the distillate is cooled and condensed by means of a dry ice/acetone mixture. The crude distillate is then fractionally distilled in vacuo in a Vigreux column. 1,650 g of 3,3-dimethyl-1,1,5-trichloro-1-pentene of boiling point 59° to 63° C./0.1 mm Hg are obtained. 1,1-Dichloro-3,3-dimethyl-1,4-pentadiene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-:1].[Al+3].[Cl-:3].[Cl-].[Cl:5][CH2:6][CH2:7][C:8](Cl)([CH3:10])[CH3:9].[C:12](O)(=O)[CH3:13]>ClC(Cl)=C>[CH3:9][C:8]([CH3:10])([CH2:13][CH2:12][Cl:3])[CH:7]=[C:6]([Cl:1])[Cl:5] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(=C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCC(C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a reaction temperature of between 0° and +5° C. being maintained
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
ADDITION
Type
ADDITION
Details
are added dropwise to the reaction mixture
FILTRATION
Type
FILTRATION
Details
Thereafter, the product mixture is filtered over sodium sulphate
CUSTOM
Type
CUSTOM
Details
being kept at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
a pressure of 1 mbar being maintained
TEMPERATURE
Type
TEMPERATURE
Details
the distillate is cooled
CUSTOM
Type
CUSTOM
Details
condensed by means of a dry ice/acetone mixture
DISTILLATION
Type
DISTILLATION
Details
The crude distillate is then fractionally distilled in vacuo in a Vigreux column

Outcomes

Product
Name
Type
product
Smiles
CC(C=C(Cl)Cl)(CCCl)C
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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